molecular formula C26H42N2O6 B605151 Aclimostat CAS No. 2082752-83-6

Aclimostat

カタログ番号: B605151
CAS番号: 2082752-83-6
分子量: 478.6 g/mol
InChIキー: QJWJPMLDQYEPPW-AUKZVGPFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Contextualizing Methionine Aminopeptidase 2 (MetAP2) as a Pivotal Biological Target

Methionine Aminopeptidase 2 (MetAP2) is a key enzyme found in a wide range of organisms, from bacteria to humans. It is a cytosolic metalloenzyme belonging to the dimetallohydrolase family. wikipedia.org Its essential nature is highlighted by its critical involvement in fundamental cellular processes. wikipedia.org MetAP2 requires divalent metal ions such as cobalt, zinc, manganese, or ferrous iron for its activity, with most crystallographic studies utilizing Zn(II) or Co(II). wikipedia.orguniprot.org

Fundamental Enzymatic Function of MetAP2 in Protein Post-Translational Modification

The primary enzymatic function of MetAP2 is the co-translational hydrolytic removal of the N-terminal methionine residue from nascent polypeptide chains. wikipedia.orguniprot.orgmdpi.com This process is a crucial step in protein maturation, affecting approximately 60% of newly synthesized proteins, particularly when the second amino acid residue is small and uncharged (such as alanine, cysteine, glycine, proline, serine, threonine, or valine). uniprot.orgmdpi.com The removal of this initiator methionine is often essential for the proper folding, stability, localization, and function of many proteins. mdpi.comnih.gov While its in vitro activity involves removing N-terminal methionine, the in vivo function may be more complex. wikipedia.org Human MetAP2 exhibits significantly higher catalytic activity towards Met-Val peptides compared to MetAP1, suggesting its specific role in processing proteins with N-terminal Met-Val and Met-Thr sequences in vivo. uniprot.orgsinobiological.com

Multifaceted Role of MetAP2 in Cellular Metabolism, Angiogenesis, and Protein Synthesis Pathways

Beyond its direct enzymatic activity, MetAP2 is involved in a variety of critical cellular pathways. It plays a significant role in regulating protein synthesis by protecting the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation by kinases such as PKR. wikipedia.orguniprot.orgsinobiological.commedchemexpress.comcellsignal.com This protective function helps maintain efficient translation initiation. medchemexpress.com

MetAP2 is also a key player in angiogenesis, the formation of new blood vessels. wikipedia.orgresearchgate.netsyndevrx.comspandidos-publications.comgrantome.com Its inhibition has been shown to disrupt angiogenesis, a process vital for tissue growth and repair but also essential for the progression of diseases like cancer and rheumatoid arthritis. wikipedia.orgresearchgate.netsyndevrx.com Studies have shown a correlation between the inhibition of MetAP2 enzymatic activity and the inhibition of endothelial cell growth, implicating the enzyme in endothelial cell proliferation. wikipedia.org

Furthermore, MetAP2 is implicated in the regulation of cellular metabolism, including lipid metabolism and energy expenditure. mdpi.comnih.govgrantome.compatsnap.com Its role in N-myristoylation, a lipid modification crucial for the function of certain proteins involved in metabolic regulation, highlights this connection. mdpi.comnih.gov Inhibition of MetAP2 has demonstrated effects on metabolic parameters in preclinical models. mdpi.comnih.gov

MetAP2's involvement extends to cell cycle regulation and signal transduction pathways. mdpi.compatsnap.com Its interaction with proteins like Erk1/2 suggests a link between protein synthesis machinery and cell signaling. cellsignal.com The enzyme's function is essential for cell proliferation and viability; inhibition of MetAP2 can lead to proliferation arrest and potentially apoptotic cell death. nih.govcellsignal.com

Historical Trajectory of MetAP2 Inhibitor Research and Aclimostat's Emergence within the Field

Research into MetAP2 inhibitors has a history spanning several decades, initiated by the discovery of natural products like fumagillin and ovalicin, which were found to possess anti-angiogenic properties through MetAP2 inhibition. wikipedia.orgresearchgate.netsyndevrx.comtaylorandfrancis.comnih.govmdpi.com Fumagillin, a fungal metabolite, and its synthetic analogs, such as TNP-470 (AGM-1470), were among the first MetAP2 inhibitors studied for their potential therapeutic applications, particularly in cancer due to their anti-angiogenic effects. syndevrx.comgrantome.comnih.govoncotarget.com TNP-470 advanced to clinical trials for various cancers, demonstrating anti-angiogenic activity. oncotarget.com

However, the clinical development of early fumagillin derivatives was often limited by toxicity issues, particularly neurotoxicity and thromboembolic events. syndevrx.comoncotarget.comguidetopharmacology.orgdrsharma.ca This spurred the search for MetAP2 inhibitors with improved safety profiles. Beloranib (ZGN-433), another fumagillin-class MetAP2 inhibitor, showed efficacy in reducing weight in obese subjects and was investigated for metabolic disorders. wikipedia.orgsyndevrx.commdpi.comguidetopharmacology.orgdrsharma.ca Despite promising results in weight loss and metabolic control, beloranib's development was halted due to safety concerns, specifically the occurrence of thromboembolic events in clinical trials. wikipedia.orgguidetopharmacology.orgdrsharma.ca

This compound (ZGN-1061) emerged as a second-generation MetAP2 inhibitor, developed with the aim of retaining the therapeutic benefits observed with earlier compounds while mitigating their adverse effects. nih.govdrsharma.cawikipedia.orgfirstwordpharma.com It was designed with a different chemical structure compared to beloranib, intended to result in faster absorption and elimination, potentially reducing the duration of exposure and minimizing side effects. nih.gov this compound is a fumagillin-class injectable small molecule. firstwordpharma.comclinicaltrialsarena.com

Rationale for Academic Investigation of this compound (ZGN-1061) in Metabolic Research

The rationale for the academic investigation of this compound (ZGN-1061) in metabolic research stems from the established role of MetAP2 in regulating pathways relevant to metabolic disorders, particularly obesity and type 2 diabetes. mdpi.comsyndevrx.comnih.govgrantome.com MetAP2 inhibition has been shown in preclinical models to influence lipid metabolism, energy expenditure, and glucose homeostasis. mdpi.comnih.govgrantome.com

Obesity and type 2 diabetes are significant global health challenges characterized by complex metabolic dysfunctions, including insulin resistance, impaired glucose metabolism, and excessive adiposity. nih.gov MetAP2 has been identified as a compelling target for therapeutic intervention in these conditions. mdpi.comnih.gov

Preclinical studies with this compound (ZGN-1061) demonstrated promising effects in animal models of obesity and insulin resistance, including reductions in body weight and improvements in metabolic parameters such as plasma glucose and insulin levels. nih.govmedchemexpress.com These findings suggested that this compound could potentially restore balance to fat metabolism and improve metabolic control. drsharma.cafirstwordpharma.com The investigation of this compound in academic settings allows for a deeper understanding of the specific mechanisms by which MetAP2 inhibition impacts these complex metabolic pathways, independent of immediate clinical development goals.

Scope and Academic Significance of Current Research on this compound and MetAP2 Inhibition

Current academic research on this compound and MetAP2 inhibition continues to explore the multifaceted roles of this enzyme in various biological processes. The significance of this research lies in several areas:

Elucidating MetAP2 Biology: Despite progress, the precise mechanisms by which MetAP2 inhibition exerts its diverse effects on angiogenesis, metabolism, and protein synthesis are still being fully elucidated. wikipedia.orgmdpi.comresearchgate.netsyndevrx.comnih.govimperial.ac.uk Academic research using inhibitors like this compound helps to dissect these complex pathways.

Understanding Disease Pathogenesis: Investigating MetAP2 and the effects of its inhibition contributes to a better understanding of the pathogenesis of diseases where MetAP2 is implicated, including metabolic disorders, cancer, and inflammatory conditions. mdpi.comsyndevrx.comspandidos-publications.comnih.govpatsnap.comresearchgate.net

Identifying Specific Substrates and Interactions: Research aims to identify the specific protein substrates of MetAP2 whose processing is critical for its various functions and to understand its interactions with other cellular components, such as eIF2 and Erk1/2. wikipedia.orguniprot.orgsinobiological.commedchemexpress.comcellsignal.comsyndevrx.com

Developing Next-Generation Inhibitors: Academic studies provide fundamental knowledge that can inform the rational design of future MetAP2 inhibitors with improved efficacy and safety profiles. nih.govpatsnap.com Understanding the structural determinants for inhibitor binding and the impact of inhibition on specific cellular processes is crucial for this endeavor. nih.govpatsnap.com

Exploring New Therapeutic Opportunities: While this compound's clinical development was discontinued, academic research on MetAP2 inhibition continues to explore its potential in various conditions, including metabolic diseases, certain cancers, and inflammatory disorders. mdpi.comsyndevrx.comnih.govpatsnap.commdpi.comresearchgate.net

Academic investigation of this compound and other MetAP2 inhibitors remains significant for advancing our understanding of fundamental cellular biology and exploring the therapeutic potential of targeting MetAP2.

特性

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O6/c1-18(2)5-6-21-25(3,34-21)23-22(30-4)20(7-9-26(23)17-32-26)33-24(29)28-15-19(16-28)8-10-27-11-13-31-14-12-27/h5,19-23H,6-17H2,1-4H3/t20-,21-,22-,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWJPMLDQYEPPW-AUKZVGPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082752-83-6
Record name Aclimostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2082752836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclimostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACLIMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X150A3JK8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Cellular and in Vitro Research on Aclimostat Zgn-1061 Bioactivity

Effects on Cell Line Models Relevant to Metabolic Research

Research has focused on the impact of Aclimostat on cell lines that serve as models for key metabolic tissues, such as the liver and vasculature.

Analysis of Gene Transcription Changes in HepG2 Cells and Other Hepatocyte Models

Hepatocyte models, including the HepG2 cell line, have been utilized to investigate the effects of this compound on gene expression profiles relevant to hepatic function and metabolic disorders. Studies have demonstrated that treatment with ZGN-1061 leads to significant changes in gene transcription in HepG2 cells. nih.govnih.govwikipedia.org RNA sequencing (RNA-Seq) has been employed to identify differentially expressed genes following this compound exposure. nih.govnih.gov These analyses have revealed that this compound influences genes involved in crucial metabolic pathways, including lipid metabolism. nih.govnih.govguidetopharmacology.org Furthermore, changes in gene expression related to inflammation have also been observed in hepatocyte models treated with this compound. nih.govguidetopharmacology.org The mechanism of action in these models is understood to involve agonism of the Sphingosine-1-phosphate 1 (S1P1) receptor, which subsequently impacts gene expression patterns in hepatic cells. wikipedia.orgdrugbank.com Cellular assays in HepG2 cells have provided further functional validation of these transcriptional changes. wikipedia.org

Modulation of Cellular Proliferation in Endothelial Cells and Assessment of Angiogenic Pathways

This compound's effects on endothelial cells and angiogenic processes have also been a subject of in vitro investigation. Studies have explored the modulation of endothelial cell proliferation and the assessment of pathways critical for angiogenesis. wikipedia.org Research indicates that ZGN-1061 can influence endothelial cell function. Specific assays have been conducted to assess key angiogenic steps, such as endothelial cell migration and invasion, demonstrating an impact of this compound on these processes. Furthermore, in vitro tube formation assays, a standard method for evaluating the ability of endothelial cells to form capillary-like structures, have been used to assess the effects of ZGN-1061 on angiogenesis. These cellular assays collectively contribute to understanding this compound's potential influence on vascular processes. wikipedia.org

Methodological Approaches for In Vitro Mechanistic Elucidation

A range of advanced molecular and cellular techniques have been applied to dissect the mechanisms by which this compound exerts its effects in vitro.

Quantitative Gene Expression Profiling Techniques (e.g., RT-PCR, Microarrays, RNA-Seq)

Quantitative analysis of gene expression is a fundamental approach for understanding the cellular response to this compound. Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR), microarrays, and RNA sequencing (RNA-Seq) are employed to measure the levels of messenger RNA (mRNA) transcripts. RNA-Seq, in particular, has been utilized in studies involving HepG2 cells treated with ZGN-1061 to provide a comprehensive profile of differentially expressed genes. nih.govnih.govwikipedia.org These techniques allow researchers to identify which genes are upregulated or downregulated in response to this compound, providing clues about the affected cellular pathways and functions.

Proteomic and Metabolomic Investigations of Cellular Responses to this compound

Beyond transcriptional changes, proteomic and metabolomic investigations offer insights into the downstream effects of this compound at the protein and metabolite levels. Proteomic analysis involves the large-scale study of proteins, allowing for the identification and quantification of proteins whose expression or modification is altered by this compound treatment. Metabolomic investigations focus on the comprehensive analysis of metabolites within a cell or biological system, providing a snapshot of the metabolic state and how it is perturbed by the compound. These approaches help to build a more complete picture of the cellular response by revealing changes in protein abundance and metabolic pathways.

Advanced Cellular Imaging for Subcellular Localization and Interaction Studies

Advanced cellular imaging techniques play a vital role in visualizing cellular structures, processes, and the localization of molecules. While specific details on subcellular localization and interaction studies using advanced imaging for this compound were not extensively detailed in the provided snippets, imaging is an integral part of many cellular assays used to study its effects. For instance, assessing endothelial cell migration, invasion, and tube formation typically relies on microscopy and imaging to observe and quantify these cellular behaviors. wikipedia.org These imaging-based assays provide visual evidence of the functional consequences of this compound treatment on cell morphology and activity.

Preclinical in Vivo Studies on Aclimostat Zgn-1061 in Animal Models

Efficacy Assessments in Animal Models of Metabolic Disorders

Studies in various animal models demonstrated the potential of ZGN-1061 to address key features of metabolic disorders, including excess body weight, increased fat mass, and impaired glucose homeostasis. researchgate.netnih.govfirstwordpharma.comlarimartx.com

Body Weight Regulation and Fat Mass Reduction in Diet-Induced Obese (DIO) Mice Models

In diet-induced obese (DIO) insulin-resistant mice, subcutaneous administration of ZGN-1061 for four weeks resulted in a significant reduction in body weight. researchgate.netnih.govnih.govpatsnap.com This weight loss was primarily attributed to a decrease in fat mass. researchgate.netnih.govnih.govpatsnap.com The magnitude of body weight reduction observed with ZGN-1061 in this model was comparable to that achieved with beloranib. researchgate.netnih.govnih.govpatsnap.com

Table 1: Body Weight and Fat Mass Changes in DIO Mice After 4 Weeks of Treatment

Treatment GroupBody Weight Change (%)Primary Composition of Weight Change
ZGN-1061~25% ReductionReduced Fat Mass
BeloranibComparable ReductionReduced Fat Mass
Vehicle--

Note: Data is derived from preclinical studies in DIO mice. researchgate.netnih.govnih.govpatsnap.com

Comparative Efficacy Studies with Related MetAP2 Inhibitors (e.g., Beloranib) in Preclinical Settings

Comparative studies in preclinical models, particularly in DIO mice, indicated that ZGN-1061 exhibited efficacy in reducing body weight and improving metabolic parameters that was comparable to beloranib. researchgate.netnih.govfirstwordpharma.comnih.govpatsnap.com Both compounds, as MetAP2 inhibitors, showed similar effects on endpoints like body weight reduction and improvements in plasma glucose and insulin. researchgate.netnih.govnih.govpatsnap.com

Table 2: Comparative Efficacy of ZGN-1061 and Beloranib in Preclinical Models

EndpointZGN-1061 EffectBeloranib EffectComparison
Body Weight Reduction (DIO mice)SignificantSignificantComparable
Fat Mass Reduction (DIO mice)Primary ContributorPrimary ContributorComparable
Plasma Glucose LevelsReducedReducedComparable
Plasma Insulin LevelsReducedReducedComparable

Note: Data is based on comparative preclinical studies. researchgate.netnih.govfirstwordpharma.comnih.govpatsnap.com

Preclinical Assessment of Selectivity and Systemic Tolerability

A key aspect of the preclinical evaluation of ZGN-1061 involved assessing its selectivity and systemic tolerability, particularly in comparison to beloranib, which was associated with venous thrombotic events. researchgate.netnih.govnih.govwikipedia.org

Evaluation of Coagulation Biomarkers in Animal Models (e.g., Dogs, Rats) to Understand Off-Target Effects

Preclinical studies in animal models, including dogs and rats, specifically evaluated the impact of ZGN-1061 on coagulation biomarkers to understand potential off-target effects related to thrombosis. nih.govfirstwordpharma.comnih.gov Unlike beloranib, ZGN-1061 did not increase coagulation markers in dogs. nih.govnih.gov In vitro studies in endothelial cells also showed that ZGN-1061 had greatly attenuated or absent effects on endothelial cell proliferation and coagulation proteins compared to beloranib. researchgate.netnih.gov This reduced impact was attributed to factors such as lower intracellular drug concentrations and a shorter half-life of the inhibitor-bound MetAP2 complex. researchgate.netnih.gov

Analysis of Non-Targeted Biological Effects in Preclinical Systems

Analysis of non-targeted biological effects in preclinical systems indicated that ZGN-1061 possessed an improved safety profile relative to beloranib. researchgate.netnih.govnih.gov This was supported by findings in rats, where ZGN-1061 demonstrated a greatly improved safety profile compared to beloranib. nih.govnih.gov The design of ZGN-1061 aimed to retain the therapeutic efficacy of MetAP2 inhibition while reducing adverse effects, particularly thromboembolic risks, through pharmacokinetic modifications. nih.govmdpi.com

Development and Validation of Preclinical Models for Aclimostat Research

The development and validation of appropriate preclinical animal models are critical steps in the evaluation of novel therapeutic compounds like this compound (ZGN-1061). These models aim to recapitulate key aspects of human diseases to predict potential efficacy and understand pharmacological activity before clinical trials. The selection and validation process involves demonstrating that the model reliably exhibits relevant disease characteristics and responds to interventions in a manner analogous to the expected human response. nih.govfrontiersin.orgplos.org

In the preclinical assessment of this compound, a diet-induced obese (DIO) insulin-resistant mouse model has been utilized as a relevant system to study its effects on obesity and metabolic parameters. nih.govpatsnap.com This model is commonly employed in metabolic disease research due to its ability to mimic features of human obesity and insulin resistance induced by prolonged exposure to a high-fat diet. oatext.com

Validation of this model for this compound research involved evaluating the compound's impact on key physiological endpoints characteristic of the disease state. Studies in DIO insulin-resistant mice demonstrated that administration of ZGN-1061 resulted in a significant reduction in body weight. nih.govpatsnap.com Furthermore, these studies showed improvements in metabolic parameters, including plasma glucose and insulin levels. nih.govpatsnap.com These findings in the DIO mouse model were comparable to the effects observed with beloranib, another MetAP2 inhibitor, in similar preclinical settings, providing a comparative validation of the model's responsiveness to this class of compounds. nih.govpatsnap.comannualreports.com

The observed changes in body weight and metabolic markers in the DIO mouse model provided detailed research findings supporting the model's utility for evaluating the efficacy of this compound in addressing aspects of obesity and insulin resistance. nih.govpatsnap.com The induction of obesity and insulin resistance through diet in this model allows for the investigation of therapeutic interventions targeting these conditions. oatext.com

The following table summarizes key findings observed in the DIO insulin-resistant mouse model treated with ZGN-1061:

ParameterObserved Effect of ZGN-1061 Treatment in DIO Mice
Body WeightSignificant reduction
Plasma GlucoseImprovement
Plasma InsulinImprovement
Fat MassPrimary contributor to body weight reduction

These data points from the DIO mouse model highlight its relevance and validation as a preclinical tool for assessing the potential therapeutic benefits of this compound on body weight and metabolic control. nih.govpatsnap.com The consistent effects observed in this model contribute to the understanding of this compound's pharmacological activity in a complex metabolic environment.

Chemical Synthesis and Structure-activity Relationship Sar Research of Aclimostat Zgn-1061

Research into Synthetic Methodologies for Aclimostat and its Analogues

Research into MetAP2 inhibitors like this compound involves the exploration of various synthetic methodologies to access the target compound and its structural analogues. While a complete, detailed synthesis route specifically for this compound was not fully elucidated in the reviewed literature, snippets from patent and research data suggest the involvement of multi-step organic synthesis employing standard chemical transformations and purification techniques.

Elucidation of Structural Determinants for MetAP2 Binding and Inhibition

Understanding the structural determinants that govern the binding affinity and inhibitory potency of compounds like this compound towards MetAP2 is crucial for rational drug design. This involves studying how specific parts of the molecule interact with the enzyme's active site.

Computational Docking and Molecular Dynamics Simulations of this compound-MetAP2 Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools used to predict and analyze the binding orientation and stability of a ligand within a protein's active site. These techniques can provide valuable insights into the molecular interactions driving the binding event and help identify critical residues involved in the interaction.

Specific details regarding computational docking or molecular dynamics simulations performed with this compound and MetAP2 were not extensively detailed in the publicly available search results. However, such studies are commonly employed in the research and development of enzyme inhibitors to understand the binding pose, estimate binding free energies, and explore the conformational changes of both the ligand and the enzyme upon binding. Applying these techniques to this compound would involve docking the compound into the active site of MetAP2 crystal structures and simulating the dynamic behavior of the complex over time to assess the stability of the predicted binding pose and the nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Design of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate structural features of a series of compounds with their biological activity. By analyzing the variations in chemical structure and corresponding changes in MetAP2 inhibitory activity for this compound derivatives, QSAR models can identify the key molecular descriptors that influence potency.

Specific QSAR studies focused explicitly on this compound derivatives were not prominently featured in the gathered information. However, in the broader context of MetAP2 inhibitor research, QSAR is a valuable approach for the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies would involve synthesizing a series of this compound analogues with systematic modifications to different parts of the molecule, measuring their MetAP2 inhibitory activity, and then developing statistical models that relate structural parameters (e.g., electronic, steric, hydrophobic descriptors) to the observed activity. These models can then be used to guide the synthesis of new, potentially more potent inhibitors.

Design Principles for Novel MetAP2 Inhibitor Chemotypes

The research on this compound and other MetAP2 inhibitors contributes to the broader understanding of design principles for developing novel chemotypes targeting this enzyme. The core principle for many potent MetAP2 inhibitors, including fumagillin analogues like this compound and beloranib, relies on the electrophilic nature of the epoxide moiety, which forms a covalent bond with a histidine residue in the active site, leading to irreversible or pseudo-irreversible inhibition. nih.gov

Beyond the warhead (the reactive group, e.g., the epoxide), the surrounding chemical structure plays a critical role in guiding the molecule into the active site and establishing favorable non-covalent interactions that enhance binding affinity and specificity. Design principles often involve optimizing the lipophilicity, polarity, and shape of the molecule to fit snugly into the MetAP2 binding pocket and interact with specific amino acid residues. newdrugapprovals.orgnih.gov Modifications to the non-epoxide portions of fumagillin analogues have been explored to improve pharmacological properties and reduce off-target effects. The development of new MetAP2 inhibitor chemotypes may involve exploring alternative warheads or entirely different structural scaffolds that can achieve potent and selective inhibition through distinct binding mechanisms, potentially avoiding some of the limitations associated with the fumagillin scaffold. Research in this area continues to explore diverse chemical spaces to identify novel molecules with improved therapeutic profiles.

Advanced Research Paradigms and Future Directions for Aclimostat Zgn-1061 Investigation

Systems Biology Approaches to Comprehensively Map Aclimostat's Biological Impact

Understanding the comprehensive biological impact of this compound necessitates the application of systems biology approaches. These methodologies aim to elucidate the complex network-wide effects of MetAP2 inhibition rather than focusing on isolated molecular events. Research in this area involves leveraging proprietary knowledge of MetAP2 systems biology to develop novel therapies. nih.gov,, This includes the use of sophisticated in vitro assays, such as those employing human endothelial cells, to assess the compound's effects on cellular processes and to understand differences compared to previous compounds in the same class. nih.gov The assessment of tissue factor expression in endothelial cells is one example of how these systems-level in vitro studies contribute to mapping the biological impact of MetAP2 inhibition. nih.gov Such approaches are crucial for translating findings from in vitro studies to in vivo animal study designs, aiming to establish relevant biological insights. nih.gov

Identification and Validation of Novel Biomarkers for MetAP2 Inhibition in Preclinical Systems

The identification and validation of robust biomarkers are critical for tracking the pharmacological activity of MetAP2 inhibitors like this compound in preclinical systems and potentially predicting clinical efficacy. Target engagement pharmacodynamic (PD) biomarkers are valuable tools in prioritizing drug candidates, particularly for mechanisms whose impact on disease outcome is still being fully elucidated. Research has focused on identifying protein changes in response to MetAP2 inhibition that can serve as reliable markers.

Studies utilizing proteomic approaches, including MALDI-/SELDI-MS profiling and biochemical methods with labeled protein lysates, have led to the discovery of candidate MetAP2-specific protein substrates. Novel substrates identified through these methods include thioredoxin-1 (Trx-1), SH3 binding glutamic acid rich-like protein (SH3BGRL), and eukaryotic elongation factor-2 (eEF2). Additionally, these studies have confirmed glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and cyclophilin A (CypA) as MetAP2 substrates. These identified substrates have diverse properties that facilitate the development of reagents for testing in preclinical and clinical settings.

Furthermore, NMet14-3-3γ has been reported as a potential PD biomarker for MetAP2 inhibition. Preclinical studies have shown that treatment of primary human cells with MetAP2 inhibitors resulted in an approximate 10-fold increase in NMet14-3-3γ levels. In diet-induced obese mice, treatment with these compounds not only reduced body weight but also significantly increased NMet14-3-3γ levels in adipose tissues. This exemplifies the process of using target engagement biomarkers during preclinical research to select drug candidates and establish relationships between pharmacokinetics, pharmacodynamics, and efficacy.

Exploration of this compound's Mechanistic Potential in Other MetAP2-Related Pathologies (e.g., Cancer Angiogenesis, Infectious Diseases)

Beyond its initial focus, the mechanistic understanding of MetAP2 inhibition by compounds like this compound suggests potential in a wider range of pathologies where MetAP2 plays a role. MetAP2 is of particular interest in cancer research due to its involvement in angiogenesis, a process critical for tumor growth and proliferation., Inhibition of MetAP2 can disrupt this process by interfering with the processing of proteins essential for angiogenesis., While this compound's development has been primarily discussed in the context of metabolic diseases, the broader class of MetAP2 inhibitors has been explored for anti-cancer and antiangiogenic activity.,,,

Historically, fumagillin, the natural product from which many MetAP2 inhibitors are derived, was utilized for its antiparasitic properties, including against amebiasis and microsporidiosis. This highlights the potential for MetAP2 inhibitors to have applications in infectious diseases.,

Emerging research also points to the potential of MetAP2 inhibition in other metabolic disorders. Based on experience in MetAP2 inhibitor development, exploration into new chemical approaches targeting the liver for metabolic liver diseases such as non-alcoholic steatohepatitis (NASH) is underway., Furthermore, studies in a ciliopathy mouse model of obesity have shown that MetAP2 inhibition can reduce food intake, body weight, and improve metabolic parameters, broadening the potential therapeutic applicability to rare genetic disorders associated with obesity., MetAP2 inhibition has also been investigated for its potential to modify hemoglobin S, suggesting a possible role in the management of sickle cell disease by delaying polymerization and improving blood flow.

Innovative Methodologies for Preclinical Drug Discovery and Development Leveraging this compound's Research Profile

The research conducted on this compound and other MetAP2 inhibitors has contributed to the development and application of innovative methodologies in preclinical drug discovery. The use of systems biology approaches and sophisticated in vitro assays, as mentioned earlier, represents a key methodological advancement. nih.gov,,

The focus on identifying and validating target engagement biomarkers, such as NMet14-3-3γ and MetAP2-specific substrates (Trx-1, SH3BGRL, eEF2, GAPDH, CypA), provides a framework for evaluating the pharmacodynamic effects of potential drug candidates early in the discovery process., These biomarkers enable the establishment of pharmacokinetic/pharmacodynamic models, which are crucial for informed decision-making in drug development.

Proteomic techniques, including MALDI-/SELDI-MS, FT-ICR-MS, and LC-MS/MS, have been instrumental in the discovery and characterization of MetAP2 substrates, providing a deeper understanding of the enzyme's activity and the impact of its inhibition.

Furthermore, structural insights into MetAP2 and docking studies with various inhibitors, including ZGN-1061, contribute to the rational design of next-generation inhibitors with improved efficacy and specificity., This structure-based drug design approach is a powerful methodology for optimizing compound properties.

Unexplored Mechanistic Facets and Identification of Research Gaps in MetAP2 Inhibition

Despite the progress made in understanding MetAP2 inhibition, several mechanistic facets remain unexplored, and significant research gaps exist. One notable area requiring further investigation is the precise mechanism by which MetAP2 inhibition leads to its antiobesity effects. While effects on lipid metabolism, energy balance, and protein synthesis have been observed, a complete understanding of the underlying pathways is still needed. The potential connection between MetAP2 inhibition and ciliary dynamics in metabolically relevant cells has been suggested as an area for future investigation.

Addressing safety concerns associated with MetAP2 inhibitors, which led to the discontinuation of this compound's development, remains a critical research gap.,, Future research needs to focus on developing efficacious compounds with improved safety profiles, potentially through modifications that reduce adverse effects like thromboembolic risks.,

Another unexplored area is the effect of MetAP2 inhibitors on central nervous system (CNS) diseases. Despite the abundant presence of MetAP2 in the brain, studies on the therapeutic potential of its inhibitors in brain disorders have been limited. This represents a significant research gap with potential implications for neurological and neurodegenerative conditions.

Further research is also needed to fully characterize the diverse properties of identified MetAP2 substrates and develop reagents for their comprehensive testing in various preclinical and clinical contexts.

Q & A

Q. What experimental models are recommended for evaluating Aclimostat's efficacy in metabolic disease research?

this compound is typically tested in both in vitro and in vivo models. For in vitro studies, hepatocyte cell lines (e.g., HepG2) are used to assess metabolic effects via enzymatic assays (e.g., MetAP2 inhibition IC50 measurements). In vivo, diet-induced obese (DIO) mouse models or Zucker diabetic fatty (ZDF) rats are employed to monitor weight loss, glucose tolerance, and lipid profiles. Ensure proper controls, such as vehicle-treated cohorts, to isolate compound-specific effects .

Q. What biochemical assays are used to validate this compound's target engagement?

MetAP2 inhibition is quantified via fluorescence-based enzymatic assays using synthetic substrates (e.g., methionine-4-methylcoumarinylamide). Cellular target engagement can be confirmed through Western blotting for downstream biomarkers like AMPK phosphorylation or ERK pathway modulation. Include dose-response curves to establish potency (EC50) .

Q. How should researchers design dose-ranging studies for this compound in preclinical trials?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing. Start with a single-dose escalation study in rodents, measuring plasma concentrations over time (Cmax, AUC) and correlating with MetAP2 activity in tissues. Adjust for bioavailability and half-life to define multi-dose regimens .

Q. What statistical methods are appropriate for analyzing this compound's metabolic efficacy data?

For continuous outcomes (e.g., body weight, glucose levels), apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Use linear regression to correlate dose with response. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo efficacy?

Discrepancies may arise from bioavailability limitations or off-target effects. Validate in vitro findings using primary cells or 3D organoids. For in vivo studies, measure tissue-specific MetAP2 inhibition and use isotopic tracers (e.g., 13C-glucose) to confirm metabolic pathway modulation. Cross-validate with genetic knockdown models (e.g., siRNA targeting MetAP2) .

Q. What protocols mitigate batch-to-batch variability in this compound formulations during long-term studies?

Standardize synthesis protocols (e.g., HPLC purity >98%) and use stability-indicating assays (e.g., mass spectrometry) to confirm compound integrity. Store lyophilized this compound at -80°C and reconstitute in DMSO with inert gas purging to prevent oxidation. Include reference standards in each assay plate .

Q. How can multi-omics data be integrated to elucidate this compound's systemic effects?

Combine transcriptomics (RNA-seq of liver tissue), metabolomics (LC-MS profiling), and proteomics (TMT labeling) to identify convergent pathways. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) and machine learning (e.g., random forest) to prioritize biomarkers. Validate findings with functional assays (e.g., Seahorse metabolic flux analysis) .

Q. What methods ensure specificity when measuring this compound's off-target effects in complex tissues?

Employ chemical proteomics (e.g., activity-based protein profiling) to map off-target interactions. Use CRISPR-Cas9-engineered MetAP2-knockout cell lines as negative controls. For in vivo studies, compare this compound’s effects to those of structurally unrelated MetAP2 inhibitors .

Q. How should researchers address interspecies differences in this compound metabolism during translational studies?

Conduct comparative in vitro metabolism assays using hepatocytes from humans, rodents, and non-human primates. Identify major metabolites via LC-MS/MS and assess their bioactivity. Adjust dosing regimens in animal models to match human-equivalent exposure (allometric scaling) .

Q. What strategies improve reproducibility in this compound’s preclinical data across labs?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: share raw datasets (e.g., MetaboLights), document assay conditions (e.g., COSY guidelines), and use open-source analysis pipelines (e.g., R/Bioconductor). Participate in inter-laboratory ring trials to harmonize protocols .

Methodological Tables

Table 1: Key Parameters for this compound Preclinical Studies

ParameterRecommendationReference
Purity>98% (HPLC)
In vitro IC5010–50 nM (MetAP2 enzymatic assay)
In vivo dosing3–10 mg/kg/day (oral, DIO mice)
StabilityLyophilized, -80°C (avoid freeze-thaw)

Table 2: Statistical Reporting Standards for this compound Data

MetricGuidelineReference
Effect sizeReport Cohen’s d or η²
Significance thresholdp < 0.05 with Bonferroni correction
Data precision≤3 significant figures

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。